Cas no 17279-41-3 ((S)-1-(3,4-Dimethoxyphenyl)propan-2-amine)

(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine structure
17279-41-3 structure
Product Name:(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
CAS No:17279-41-3
MF:C11H17NO2
MW:195.258183240891
CID:139006
Update Time:2023-10-30

(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
    • Benzeneethanamine,3,4-dimethoxy-a-methyl-,(aS)-
    • (+)-1-(3,4-Dimethoxyphenyl)-2-aminopropane
    • (S)-1-(3,4-DIMETHOXYPHENYL) 2-PROPANAMINE
    • (S)-1-(3,4-Dimethoxyphenyl)-2-aminopropane
    • (S)-2-(3,4-Dimethoxy-phenyl)-1-methyl-aethylamin
    • (S)-2-(3,4-dimethoxy-phenyl)-1-methyl-ethylamine
    • (S)-2-amino-1-(3,4-dimethoxyphenyl)propane
    • (S)-3,4-Dimethoxyamphetamine
    • AG-E-22142
    • Benzeneethanamine,3,4-dimethoxy-a-methyl
    • CTK4D4361
    • Phenethylamine, 3,4-dimethoxy-a-methyl-, (S)-(+)- (8CI)
    • SureCN3371646
    • SCHEMBL3371646
    • 3,4-Dma, (S)-
    • DTXSID00455011
    • AKOS022181231
    • (alphaS)-3,4-Dimethoxy-alpha-methylbenzeneethanamine
    • BENZENEETHANAMINE, 3,4-DIMETHOXY-.ALPHA.-METHYL-, (.ALPHA.S)-
    • (.ALPHA.S)-3,4-DIMETHOXY-.ALPHA.-METHYLBENZENEETHANAMINE
    • KAZPHAGSWZTKDW-QMMMGPOBSA-N
    • 3,4-Dimethoxyamphetamine, (S)-
    • PHENETHYLAMINE, 3,4-DIMETHOXY-.ALPHA.-METHYL-, (S)-(+)-
    • (S)-1-(3,4-Dimethoxy-phenyl) 2-propanamine
    • NS6LCF5HBU
    • Phenethylamine, 3,4-dimethoxy-alpha-methyl-, (S)-(+)-
    • (S)-3,4-dimethoxy-amphetamine
    • 17279-41-3
    • MFCD00671642
    • UNII-NS6LCF5HBU
    • (S)-1-(3,4-Dimethoxyphenyl)-2-propaneamine
    • (S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine
    • Benzeneethanamine, 3,4-dimethoxy-alpha-methyl-, (alphaS)-
    • (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
    • CHEMBL4059481
    • Inchi: 1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1
    • InChI Key: KAZPHAGSWZTKDW-QMMMGPOBSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C[C@H](C)N)OC

Computed Properties

  • Exact Mass: 195.12601
  • Monoisotopic Mass: 195.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 289ºC at 760 mmHg
  • Flash Point: 139.8 ºC
  • Refractive Index: 1.512
  • Solubility: Slightly soluble (5.7 g/l) (25 º C),
  • PSA: 44.48
  • LogP: 2.29380
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.